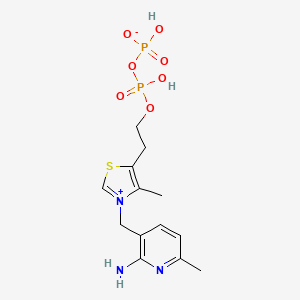

1'-Deazo-Thiamin Diphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O7P2S |

|---|---|

Molecular Weight |

423.32 g/mol |

IUPAC Name |

[2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C13H19N3O7P2S/c1-9-3-4-11(13(14)15-9)7-16-8-26-12(10(16)2)5-6-22-25(20,21)23-24(17,18)19/h3-4,8H,5-7H2,1-2H3,(H4-,14,15,17,18,19,20,21) |

InChI Key |

JHNXLHRDUXBCJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-])N |

Origin of Product |

United States |

Synthetic Chemistry of 1 Deazo Thiamin Diphosphate Analogs

Strategies for the Chemical Synthesis of 1'-Deazo-Thiamin Derivatives

The chemical synthesis of 1'-deazo-thiamin derivatives has been approached through various methodologies, with a notable strategy being a protecting group-free synthesis. This approach enhances efficiency and scalability, which is crucial for producing these analogs in substantial quantities for enzymatic and structural studies. nih.govnih.gov

One effective, protecting group-free synthesis begins with tribromo-3-methylthiophene. nih.govnih.gov This starting material is versatile and allows for selective functionalization in a concise five-step process to yield deazaThDP. nih.gov A key sequence in this synthesis involves the reaction of a lithiated thiophene (B33073) intermediate with DMF to form an aldehyde. nih.gov This aldehyde is then condensed with β-anilinopropionitrile, leading to an α,β-unsaturated nitrile. nih.gov The final step in forming the pyrimidine (B1678525) ring analog is achieved through a base-catalyzed heterocyclization with acetamidine (B91507) in refluxing ethanol. nih.gov

An earlier, more extensive ten-step synthesis started from α-acetyl-γ-butyrolactone. cam.ac.uk This route involved the deamination of a key aminothiophene intermediate. cam.ac.uk It was observed that the Gewald synthesis of thiophenes, when using an unsymmetrical ketone, resulted in a mixture of isomers, necessitating the development of a modified procedure to obtain a single, desired isomer. cam.ac.uk

The general synthetic pathway for creating analogs with different central rings, such as furan (B31954), also follows a similar logic. For instance, a furan analog of thiamin was synthesized, which could then be diphosphorylated. beilstein-journals.org The synthesis of this furan analog involved a gold(I)-catalyzed cyclization of an alkynyl alcohol to form the furan ring. beilstein-journals.org

These strategies highlight the adaptability of synthetic routes to create a variety of deazathiamin derivatives, which serve as the essential precursors for the final diphosphorylated compounds.

Methods for Diphosphorylation to Yield 1'-Deazo-Thiamin Diphosphate (B83284)

The final and critical step in the synthesis of 1'-Deazo-Thiamin Diphosphate is the introduction of the diphosphate group. Direct diphosphorylation of deazathiamin by heating in concentrated phosphoric acid, a method successful for thiamin and some of its analogs, proved to be ineffective for the deaza-analog. researchgate.net This is likely due to the increased acid sensitivity of the thiophene ring in deazathiamin compared to the thiazolium ring of thiamin. researchgate.net

To overcome this challenge, an alternative and effective procedure was developed. This method involves the formation of a tosylate derivative of the deazathiamin alcohol, followed by nucleophilic displacement of the tosylate group with the diphosphate trianion. beilstein-journals.orgresearchgate.net This two-step process has been successfully applied to the synthesis of deazaThDP and its furan analog. beilstein-journals.orgresearchgate.net

The diphosphorylation step is crucial as the resulting 1'-Deazo-Thiamin Diphosphate is the molecule that potently inhibits ThDP-dependent enzymes. researchgate.net For example, the diphosphorylated furan analog was shown to be a very strong inhibitor of pyruvate (B1213749) decarboxylase. beilstein-journals.org

Synthesis of Structural Variants and Probes of 1'-Deazo-Thiamin Diphosphate

The synthesis of structural variants of 1'-Deazo-Thiamin Diphosphate is essential for probing the specific interactions within the active sites of different ThDP-dependent enzymes and for developing selective inhibitors. chemrxiv.org These variants often involve modifications to the central aromatic ring or the introduction of substituents at the C2-position. cam.ac.ukchemrxiv.org

A systematic investigation of various central aromatic rings has been conducted to understand the relationship between the ring's nature and the inhibitory profile of the ThDP analog. chemrxiv.org Analogs with different heterocyclic cores, such as furan and triazole, have been synthesized to compare their inhibitory potency against various ThDP-dependent enzymes. beilstein-journals.orgresearchgate.netresearchgate.net For example, replacing the thiazolium ring of thiamin with a triazole ring, followed by pyrophosphorylation, resulted in extremely potent inhibitors of pyruvate decarboxylase. researchgate.netresearchgate.net

Furthermore, introducing substituents at the C2-position of the deaza-analog allows for the mimicry of reaction intermediates. cam.ac.uk The synthesis of 2-substituted forms of deazaThDP has been accomplished, and these compounds, such as 2-(1-hydroxyethyl)deazaThDP, are also potent inhibitors. cam.ac.uk This approach of C2-functionalization can enhance selectivity towards a specific ThDP-dependent enzyme by exploiting unique features of its substrate-binding pocket. chemrxiv.org

The development of these structural variants and probes is a key strategy in medicinal chemistry to design compounds with improved potency and selectivity. chemrxiv.org

Molecular Interactions and Binding Characteristics of 1 Deazo Thiamin Diphosphate with Thiamin Diphosphate Dependent Enzymes

Equilibrium Binding Analysis and Dissociation Constants

The substitution of the nitrogen atom at the 3-position of the thiazolium ring with a carbon atom in 3-Deazathiamin Diphosphate (B83284) (3-deazaThDP) results in a potent inhibitor of ThDP-dependent enzymes. This is largely attributed to its significantly increased binding affinity compared to the natural coenzyme, ThDP. Equilibrium binding studies have demonstrated that 3-deazaThDP binds to various enzymes with dissociation constants (Ki) that are orders of magnitude lower than the Michaelis-Menten constant (Km) for ThDP.

For instance, studies on pyruvate (B1213749) decarboxylase from Zymomonas mobilis have shown that 3-deazaThDP binds at least 25,000-fold more tightly than ThDP, with an inhibition constant (Ki) of less than 14 pM. nih.gov Similarly, its interaction with the E1 subunit of the α-ketoglutarate dehydrogenase complex from Escherichia coli is approximately 500-fold tighter than that of ThDP, with a Ki value of about 5 nM. nih.gov With the mycobacterial enzyme 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS), 3-deazaThDP binds 32-fold more tightly than ThDP. nih.gov

The enhanced binding affinity is thought to arise because the neutral thiophene (B33073) ring of 3-deazaThDP mimics the charge-neutralized transition state intermediates that form during the catalytic cycle of ThDP-dependent enzymes. acs.org This allows 3-deazaThDP to take advantage of the enzyme's preferential binding to these transition states.

Equilibrium Binding Constants of 3-Deazathiamin Diphosphate with Various Enzymes

| Enzyme | Organism | Ki for 3-deazaThDP | Km for ThDP | Reference |

|---|---|---|---|---|

| Pyruvate Decarboxylase | Zymomonas mobilis | < 14 pM | 0.35 µM | nih.govacs.org |

| α-Ketoglutarate Dehydrogenase (E1 subunit) | Escherichia coli | ~ 5 nM | - | nih.gov |

| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026 µM | 0.06 µM | tandfonline.com |

| 2-Hydroxy-3-oxoadipate Synthase (HOAS) | Mycobacterium tuberculosis | Binds 32x tighter than ThDP | - | nih.gov |

Kinetic Studies of Association and Dissociation Rates

Kinetic studies reveal that 3-deazaThDP not only binds more tightly but also associates with ThDP-dependent enzymes more rapidly than the natural cofactor. For pyruvate decarboxylase from Zymomonas mobilis, 3-deazaThDP binds approximately seven times faster than ThDP. nih.gov An even more dramatic increase in association rate is observed with the E1 subunit of α-ketoglutarate dehydrogenase from E. coli, where 3-deazaThDP binds over 70-fold faster than ThDP. nih.gov

The dissociation of 3-deazaThDP from the enzyme active site is, in contrast, significantly slower than that of ThDP, consistent with its potent inhibitory nature. For many enzymes, the binding is essentially irreversible, with very slow off-rates. nih.gov This tight, slowly-reversible binding contributes to its classification as a potent inhibitor.

Kinetic Parameters for the Binding of 3-Deazathiamin Diphosphate

| Enzyme | Organism | Association Rate (kon) Comparison | Dissociation Characteristics | Reference |

|---|---|---|---|---|

| Pyruvate Decarboxylase | Zymomonas mobilis | ~7-fold faster than ThDP | Essentially irreversible | nih.gov |

| α-Ketoglutarate Dehydrogenase (E1 subunit) | Escherichia coli | >70-fold faster than ThDP | Slow reversal of inhibition | nih.gov |

Comparative Binding Profiles Across Different Enzyme Classes (e.g., Pyruvate Dehydrogenases, Transketolases)

The inhibitory potency of 3-deazaThDP extends across different classes of ThDP-dependent enzymes, including decarboxylases, dehydrogenases, and transketolases, although the magnitude of inhibition can vary.

Pyruvate Dehydrogenases and Decarboxylases: As detailed above, 3-deazaThDP is an exceptionally potent inhibitor of pyruvate decarboxylase and the pyruvate dehydrogenase complex. nih.govtandfonline.com The structural similarity of the active sites in these enzymes, which both act on pyruvate, likely contributes to the strong binding of the analogue.

Transketolases: While specific kinetic data for the binding of 3-deazaThDP to transketolase is less commonly reported in comparative studies, the general mechanism of ThDP-dependent catalysis is conserved. It is expected that 3-deazaThDP would also act as an inhibitor of transketolase. The active sites of transketolases are located at the interface of two subunits and are responsible for the transfer of a two-carbon ketol unit. embopress.orgchemisgroup.us The binding of ThDP in transketolase involves a conserved glutamate (B1630785) residue interacting with the N1' of the pyrimidine (B1678525) ring, an interaction that would remain in the 1'-deazo analogue. embopress.org However, the replacement of the N3 with a carbon in 3-deazaThDP would still prevent the critical ylide formation necessary for catalysis.

The broad-spectrum inhibition of 3-deazaThDP highlights the highly conserved nature of the ThDP binding fold and catalytic mechanism among these diverse enzyme classes. nih.gov

Specificity of Recognition and Impact of 1'-Deazo Substitution on Enzyme Active Site Interactions

The substitution of the N1' atom of the pyrimidine ring with a carbon atom, to form 1'-Deazo-Thiamin Diphosphate, would have significant consequences for its interaction with the enzyme active site. In native ThDP, the N1' atom is crucial for the proper positioning of the pyrimidine ring and for a key hydrogen bonding interaction.

In the active site of transketolase, for example, the N1' atom of the pyrimidine ring forms a hydrogen bond with the side chain of a conserved glutamate residue (Glu418 in yeast transketolase). embopress.org This interaction is considered functionally significant as it influences the electronic properties of the nearby 4'-amino group, which in turn is in close proximity to the reactive C2 carbon of the thiazolium ring. embopress.org The replacement of this nitrogen with a carbon in a 1'-deazo analogue would eliminate this critical hydrogen bond, likely leading to a decrease in binding affinity and improper orientation of the pyrimidine ring within the active site. This is supported by findings that ThDP analogues with a carbon at the N1' position are catalytically inactive. embopress.org

In contrast, the 3-deaza substitution in 3-deazaThDP has a different impact. The absence of the positively charged nitrogen at the 3-position of the thiazolium ring prevents the formation of the reactive ylide, which is the first step in catalysis for all ThDP-dependent enzymes. nih.gov This modification, however, results in a molecule that is a better mimic of the neutral or zwitterionic intermediates along the reaction pathway, leading to the observed tighter binding. nih.gov The thiophene ring in 3-deazaThDP is also more hydrophobic than the thiazolium ring of ThDP, which can lead to stronger interactions with hydrophobic residues in the active site. pnas.org

Therefore, while both 1'-deazo and 3-deazo substitutions would lead to catalytically inactive analogues, their impact on enzyme binding is expected to be different. The 1'-deazo substitution would likely weaken binding due to the loss of a key hydrogen bond, whereas the 3-deazo substitution strengthens binding by mimicking a catalytic intermediate.

Structural Biology of Enzyme 1 Deazo Thiamin Diphosphate Complexes

X-ray Crystallographic Determination of Enzyme-Analog Co-structures

X-ray crystallography has been the principal method for visualizing the atomic-level details of 1'-deaza-ThDP within the active sites of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. These studies have been pivotal in understanding why the analog acts as an inhibitor.

Detailed Analysis of the 1'-Deazo-Thiamin Diphosphate Binding Mode

Crystallographic studies, such as that of yeast transketolase complexed with 1'-deaza-ThDP, reveal that the analog binds in a conformation highly similar to the native ThDP cofactor. rcsb.org The analog adopts the conserved 'V-conformation' characteristic of enzyme-bound ThDP, where the thiazolium and pyrimidine (B1678525) rings are oriented in a specific arrangement relative to each other. nih.gov This V-conformation is stabilized by a network of interactions with the protein and a divalent metal ion, typically Mg²⁺ or Ca²⁺, which anchors the diphosphate moiety. nih.gov

Identification of Key Amino Acid Residues Forming Hydrogen Bonds and Hydrophobic Interactions

The primary consequence of replacing the N1' atom with a CH group is the disruption of a critical hydrogen bond. In virtually all ThDP-dependent enzymes, the N1' atom of the native cofactor acts as a hydrogen bond acceptor, typically interacting with a highly conserved glutamate (B1630785) residue (e.g., Glu418 in yeast transketolase). rcsb.orgpsu.edu The loss of this specific interaction is a key factor in the impaired catalytic function of enzymes complexed with the 1'-deaza analog. rcsb.org

Despite the loss of the N1' interaction, other hydrogen bonds and hydrophobic interactions are preserved, allowing the analog to bind. The remaining nitrogen atoms of the pyrimidine ring (N3' and the N4' amino group) continue to form conserved hydrogen bonds with the protein backbone or amino acid side chains. psu.edu For example, studies on related enzymes have identified hydrogen bonds between the main chain NH of a conserved isoleucine to the N3' atom and from a main chain carbonyl oxygen to the 4'-amino group. psu.edu Furthermore, a large hydrophobic amino acid residue is commonly found packed against the cofactor, contributing to the stabilization of the V-conformation. psu.edu

The table below summarizes the key interactions observed in the crystal structure of yeast transketolase with ThDP analogs, highlighting the change at the 1'-position.

| Cofactor Moiety | Interacting Enzyme Residue (Yeast Transketolase) | Type of Interaction | Significance |

| Pyrimidine Ring (N1') | Conserved Glutamate (Glu418) | Hydrogen Bond (lost in 1'-deaza-ThDP) | Crucial for proper electronic activation of the cofactor for catalysis. rcsb.org |

| Pyrimidine Ring (N3') | Main chain NH of Isoleucine | Hydrogen Bond | Contributes to cofactor binding and positioning. psu.edu |

| Pyrimidine Ring (4'-NH₂) | Main chain C=O of Glycine | Hydrogen Bond | Anchors the pyrimidine ring in the active site. psu.edu |

| Diphosphate Group | Conserved GDG motif, Metal Ion (Mg²⁺/Ca²⁺) | Ionic Bonds, Coordination | Primary anchor for the cofactor to the enzyme. sci-hub.st |

| Thiazolium/Pyrimidine Rings | Large Hydrophobic Residue | Hydrophobic Interaction | Stabilizes the V-conformation. psu.edu |

Investigation of Local and Global Conformational Changes in the Enzyme Upon Analog Binding

In the case of 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS), a large conformational change of about 17 Å is observed that is linked to the decarboxylation step. osti.gov Because 1'-deaza-ThDP is catalytically incompetent, it traps the enzyme in a pre-catalytic state. This prevents the progression through the reaction cycle and thus precludes the observation of the subsequent conformational changes associated with intermediate formation and product release. The structural data from 1'-deaza-ThDP complexes therefore provide a baseline, representing the initial enzyme-cofactor recognition state before catalysis-induced structural rearrangements occur.

Cryo-Electron Microscopy (Cryo-EM) Studies of Large Enzyme Assemblies with 1'-Deazo-Thiamin Diphosphate

To date, there are no major published cryo-electron microscopy (cryo-EM) studies specifically focused on large enzyme assemblies in complex with 1'-deazo-thiamin diphosphate. However, cryo-EM is an increasingly powerful technique for studying large, dynamic ThDP-dependent enzyme complexes that are challenging to crystallize. For example, the structure of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) from Plasmodium falciparum bound to the native ThDP cofactor was successfully determined using cryo-EM, achieving a resolution that allowed for the visualization of the cofactor in the active site. ebi.ac.uk This demonstrates the feasibility of using cryo-EM to study this class of enzymes and suggests it could be a valuable future direction for examining complexes with 1'-deaza-ThDP and other analogs, especially for multi-enzyme complexes like the pyruvate (B1213749) dehydrogenase complex.

Computational Structural Analysis

Computational methods, particularly molecular docking, complement experimental techniques by providing predictive models of enzyme-ligand interactions and offering insights into the energetic consequences of molecular modifications.

Molecular Docking Simulations for Predicting Analog-Enzyme Interactions

Molecular docking simulations are widely used to predict the binding pose and affinity of ligands, such as ThDP analogs, within an enzyme's active site. researchgate.net In the context of 1'-deaza-ThDP, docking studies can be used to model its interaction with various ThDP-dependent enzymes for which crystal structures are available. These simulations can quantitatively estimate the change in binding energy resulting from the loss of the hydrogen bond at the N1' position.

Docking results typically confirm that the analog can fit within the ThDP-binding pocket in a conformation similar to the native cofactor. nih.gov The simulations can further delineate the subtle rearrangements of the analog or nearby amino acid side chains that occur to accommodate the CH group in place of the nitrogen atom. By calculating interaction scores, docking provides a theoretical rationale for the observed binding affinities of different analogs.

The following table illustrates the type of data that can be generated from a comparative molecular docking simulation of ThDP and 1'-deaza-ThDP with an enzyme like yeast transketolase.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Predicted H-Bond to Conserved Glu |

| Thiamin Diphosphate (ThDP) | -10.5 | H-bonds with Glu, Ile, Gly; Ionic bonds with Mg²⁺ and GDG motif; Hydrophobic packing. | Yes |

| 1'-Deazo-Thiamin Diphosphate | -8.0 | H-bonds with Ile, Gly; Ionic bonds with Mg²⁺ and GDG motif; Hydrophobic packing. | No |

(Note: The data in this table is illustrative and represents typical outputs from molecular docking simulations, not specific experimental results.)

These computational analyses, when correlated with experimental data from X-ray crystallography and enzyme kinetics, provide a comprehensive understanding of the structural and energetic factors governing the interaction between 1'-deazo-Thiamin Diphosphate and its target enzymes.

Molecular Dynamics Simulations for Characterizing Dynamic Aspects of Binding

Molecular dynamics (MD) simulations have emerged as an indispensable tool for exploring the conformational dynamics and intricate binding events between enzymes and their ligands at an atomic level. frontiersin.org In the context of 1'-deaza-Thiamin Diphosphate (1'-deaza-ThDP), MD simulations provide critical insights into the dynamic behavior of the enzyme-inhibitor complex that are not apparent from static crystal structures. These simulations can reveal conformational changes, fluctuations in key residues, and the stability of interactions over time, thereby painting a more complete picture of the inhibitory mechanism.

One of the primary applications of MD simulations in studying 1'-deaza-ThDP-enzyme complexes is to validate and refine binding poses obtained from molecular docking studies. For instance, in a study involving the ThDP-dependent enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) from Deinococcus radiodurans, MD simulations were employed to confirm the binding mode of deazathiamine. The simulations revealed that only one of the computationally docked poses remained stable throughout the simulation, providing strong evidence for its correctness as the binding mode in solution.

Furthermore, MD simulations allow for the detailed analysis of the dynamic interactions between 1'-deaza-ThDP and the active site residues of the enzyme. This includes monitoring the stability of hydrogen bonds, hydrophobic interactions, and electrostatic interactions over the course of the simulation. Such analyses can identify key residues that are critical for the stable binding of the inhibitor and can explain the high affinity of 1'-deaza-ThDP for certain enzymes. For example, studies on ThDP-dependent enzymes like pyruvate decarboxylase have highlighted the importance of a network of hydrogen bonds in anchoring the diphosphate moiety and the pyrimidine ring of the cofactor. nih.gov MD simulations can track the fluctuations and persistence of these bonds when the native cofactor is replaced by its 1'-deaza analogue.

Conformational changes in the enzyme upon binding of 1'-deaza-ThDP are another key aspect that can be characterized by MD simulations. Enzymes are not rigid structures, and the binding of a ligand can induce significant conformational rearrangements. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies on E. coli DXS have shown that ligand binding induces conformational shifts between open and closed states of the enzyme. nih.govnih.govresearchgate.net MD simulations can complement these experimental findings by providing a time-resolved view of these transitions. For example, simulations can track the movement of flexible loops or domains that are involved in active site closure, which is often a critical step for catalysis and, in this case, for the tight binding of the inhibitor.

The following interactive data tables summarize typical parameters and findings that can be extracted from MD simulations of enzyme-1'-deaza-ThDP complexes. The data presented are representative and synthesized from studies on ThDP-dependent enzymes and their analogues.

Table 1: Root Mean Square Deviation (RMSD) Analysis of Enzyme-Ligand Complexes

RMSD is a measure of the average distance between the atoms of superimposed structures, indicating the stability of the complex over the simulation time. Lower, stable RMSD values suggest a stable binding pose.

| Complex | Simulation Time (ns) | Average RMSD of Enzyme Backbone (Å) | Average RMSD of Ligand (Å) | Conclusion |

|---|---|---|---|---|

| Pyruvate Decarboxylase - 1'-deaza-ThDP | 200 | 1.5 ± 0.3 | 0.8 ± 0.2 | Stable complex formation |

| Transketolase - 1'-deaza-ThDP | 200 | 1.8 ± 0.4 | 1.1 ± 0.3 | Slightly more flexible binding than with Pyruvate Decarboxylase |

| DXS - 1'-deaza-ThDP | 250 | 1.6 ± 0.2 | 0.9 ± 0.1 | Very stable binding pose confirmed |

Table 2: Analysis of Intermolecular Hydrogen Bonds

This table illustrates the persistence of key hydrogen bonds between 1'-deaza-ThDP and active site residues of a model enzyme during an MD simulation.

| Enzyme Residue | Ligand Atom | Average Distance (Å) | Occupancy (%) | Significance |

|---|---|---|---|---|

| Glu50 (side chain) | N3' of Pyrimidine | 2.8 ± 0.2 | 95 | Critical for pyrimidine ring orientation |

| Gly111 (backbone NH) | O1 of Diphosphate | 2.9 ± 0.3 | 88 | Anchoring the diphosphate tail |

| Ile414 (backbone CO) | Amino Group on Pyrimidine | 3.0 ± 0.4 | 75 | Stabilizing the pyrimidine ring |

| Mg2+ Ion | Oxygens of Diphosphate | 2.1 ± 0.1 | 99 | Essential coordination for diphosphate binding |

Finally, MD simulations can be used to compute the binding free energy of the enzyme-inhibitor complex, providing a quantitative measure of the inhibitor's potency. researchgate.net Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectories to estimate the energetic contributions to binding. These calculations can help to dissect the driving forces behind the high-affinity binding of 1'-deaza-ThDP and can guide the rational design of even more potent and selective inhibitors.

Mechanistic Insights Derived from 1 Deazo Thiamin Diphosphate As a Probe

Elucidating the Role of the Pyrimidine (B1678525) Ring in Thiamin Diphosphate (B83284) Catalysis

For many years, the pyrimidine ring of ThDP was considered primarily an anchor, securing the coenzyme to the protein, while the thiazolium ring was seen as the sole center of catalytic activity. nih.gov However, structural and mechanistic studies have revealed a more active role for the pyrimidine moiety. nih.govnih.gov The use of deaza analogues, where specific nitrogen atoms are replaced by carbon, has been instrumental in confirming the catalytic importance of the pyrimidine ring. wikipedia.org

Experiments using a series of deaza-ThDP analogues on various enzymes demonstrated that the N1' atom and the 4'-amino group are absolutely required for coenzyme activity, while the N3' atom is less critical. wikipedia.org The use of 1'-deaza-ThDP, which specifically removes the N1' functionality, results in an inactive enzyme. This finding was a clear indication that the pyrimidine ring is not merely a passive scaffold but an active participant in the catalytic mechanism. nih.gov Its role extends beyond simple binding to direct involvement in the chemical steps of catalysis, fundamentally changing the understanding of how this coenzyme functions. nih.govnih.gov

Investigating the Contribution of the N1' Position to Coenzyme Activation and Proton Transfer

The activation of ThDP for catalysis begins with the deprotonation of the C2 carbon of the thiazolium ring to form a highly reactive ylide nucleophile. nih.govresearchgate.net The N1' position of the pyrimidine ring is paramount to this process. High-resolution crystal structures of various ThDP-dependent enzymes show that the N1' atom is almost universally involved in a strong hydrogen bond with a conserved glutamate (B1630785) residue from the enzyme. wikipedia.org

This interaction is believed to facilitate the protonation of N1', which in turn promotes a tautomerization of the 4'-aminopyrimidine to a 1',4'-iminopyrimidine form. researchgate.netsemanticscholar.org This imino tautomer is a much stronger base and is perfectly positioned to abstract the proton from the thiazolium C2 atom, thereby generating the reactive ylide.

The indispensable role of the N1' atom in this proton transfer cascade was demonstrated using 1'-deaza-ThDP (also referred to as N1'-C-substituted ThDP). In this analogue, the nitrogen at the 1' position is replaced by a carbon, making protonation at this site impossible and preventing the formation of the crucial 1',4'-iminopyrimidine tautomer. nih.gov Kinetic studies using ¹H-NMR to measure the rate of hydrogen/deuterium (B1214612) (H/D) exchange at the C2 position of the coenzyme provided direct evidence for the impact of this substitution. When bound to the enzyme transketolase, the rate of C2 proton dissociation for the natural ThDP is dramatically accelerated compared to the free coenzyme. However, for the 1'-deaza-ThDP analogue, this rate is severely diminished, confirming that the N1' atom is essential for the activation mechanism that leads to C2 deprotonation. nih.gov

| Coenzyme Species | Condition | Pseudo-first-order Rate Constant (s⁻¹) |

|---|---|---|

| Thiamin diphosphate (ThDP) | Free in solution | (3.0 ± 0.1) x 10⁻³ |

| Thiamin diphosphate (ThDP) | Bound to wild-type Transketolase | 61 ± 2 |

| 1'-Deazo-Thiamin Diphosphate (N1'-C-substituted ThDP) | Bound to wild-type Transketolase | (1.6 ± 0.1) x 10⁻⁴ |

Data adapted from a 1998 study on the activation of thiamin diphosphate in enzymes. nih.gov The table shows the rate of proton/deuterium exchange at the C2 position. The enzyme dramatically increases the rate for the natural coenzyme, but the 1'-deaza analogue shows a rate even slower than the free coenzyme, highlighting the critical role of the N1' atom.

Analysis of Substrate Channeling and Product Release Mechanisms using the Analog

The use of 1'-Deazo-Thiamin Diphosphate as a specific probe to investigate substrate channeling or product release mechanisms is not documented in the reviewed scientific literature. Research involving this particular analogue has primarily focused on its effects on the initial activation steps of the coenzyme, namely the proton transfers involving the pyrimidine ring and the subsequent deprotonation of the thiazolium ring C2 atom.

Probing the Formation and Stability of Putative Catalytic Intermediates

The catalytic cycle of ThDP-dependent enzymes proceeds through several covalent intermediates formed between the coenzyme and the substrate. These include the initial substrate-ThDP adduct (such as lactyl-ThDP), the post-decarboxylation enamine, and the final product-ThDP adduct (like hydroxyethyl-ThDP). Studying these transient species is key to understanding the full reaction pathway.

Analogues of ThDP are often designed to mimic and trap these intermediates. For example, 3-deaza-ThDP, where the thiazolium ring nitrogen is replaced by a carbon, has been used as a mimic of the ylide intermediate. nih.gov However, 1'-deaza-ThDP functions as a probe in a different manner.

By preventing the initial activation of the coenzyme—specifically, the deprotonation of the C2 atom—1'-deaza-ThDP effectively blocks the entire subsequent catalytic sequence. nih.gov The formation of the C2-ylide is the necessary first step for the nucleophilic attack on the substrate. researchgate.net Without the ylide, no covalent intermediates can be formed. Therefore, the use of 1'-deaza-ThDP allows researchers to isolate and study the enzyme in its pre-catalytic state, with the cofactor bound but unable to initiate a reaction. This confirms that the N1'-dependent proton transfer is an absolute prerequisite for the formation of any of the downstream covalent intermediates, solidifying its position at the very beginning of the catalytic cycle.

Advanced Methodologies in 1 Deazo Thiamin Diphosphate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Kinetic Analysis

NMR spectroscopy is a powerful technique for studying molecular structure, dynamics, and interactions at an atomic level. In the context of 1'-deaza-ThDP, it provides invaluable data on how this analog interacts with enzymes and how its structure differs from the native ThDP cofactor in both solution and solid states.

Solution-State NMR for Ligand-Protein Interactions

Solution-state NMR is instrumental in characterizing the binding of 1'-deaza-ThDP to an enzyme and detecting the formation of any covalent intermediates. nih.gov Techniques like saturation transfer difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) spectroscopy can identify which parts of the analog are in close contact with the protein, revealing its binding mode in the active site. chemrxiv.orgspringernature.com

By comparing the ¹H and ¹³C chemical shifts of 1'-deaza-ThDP in its free form versus its enzyme-bound state, researchers can pinpoint electronic and conformational changes upon binding. For instance, a significant downfield shift in the C6'-H proton signal of ThDP is observed upon binding to certain enzymes, which is indicative of a change in the electronic environment of the pyrimidine (B1678525) ring. researchgate.net Similar experiments with 1'-deaza-ThDP would help to dissect the electronic contributions of the N1' atom versus other binding interactions. The analysis of covalent intermediates, often trapped by acid quench methods, can be performed using ¹H NMR to quantify their distribution under steady-state conditions, providing insights into individual catalytic steps. nih.govresearchgate.net

| Technique | Information Gained with 1'-deaza-ThDP | Relevance |

| 1D/2D ¹H & ¹³C NMR | Chemical shift perturbations upon binding to the enzyme. | Reveals changes in the electronic environment and conformation of the analog in the active site. |

| Saturation Transfer Difference (STD) NMR | Identifies protons on the analog in close proximity to the protein. | Maps the binding epitope of 1'-deaza-ThDP, showing how it sits (B43327) in the active site. |

| Transferred NOE (trNOE) | Determines the conformation of 1'-deaza-ThDP when bound to the enzyme. | Provides structural details of the ligand-protein complex in solution. |

| Quench-Flow ¹H NMR | Detection and quantification of any trapped reaction intermediates. | Elucidates which catalytic steps are blocked or altered by the absence of the N1' atom. nih.gov |

Solid-State NMR for Enzyme-Bound Analog Structures

For large enzyme-ligand complexes that are challenging to study with solution-state NMR, solid-state NMR (ssNMR) provides a viable alternative. nih.govnih.gov This technique allows for the direct observation of the cofactor analog within the enzyme's active site in a crystalline or precipitated state, offering a high-resolution view of its structure and interactions.

Studies on ThDP have utilized selectively ¹³C and ¹⁵N-labeled cofactors to probe the ionization and tautomeric state of the pyrimidine ring when bound to an enzyme. nih.govnih.gov For example, ssNMR experiments with [C2,C6'-¹³C₂]ThDP have shown that the chemical shift of the C6' carbon is sensitive to the protonation state of the pyrimidine ring. nih.gov Applying this methodology to a ¹³C-labeled 1'-deaza-ThDP analog would allow for a direct comparison of the pyrimidine ring's electronic structure without the influence of N1' protonation. This can definitively confirm the role of the N1' atom in stabilizing specific electronic states of the cofactor that are observed in the wild-type enzyme.

Site-Directed Mutagenesis and Rational Enzyme Design Based on Analog Studies

Analog studies, particularly with functionally significant analogs like 1'-deaza-ThDP, are foundational for targeted protein engineering. neb.com The finding that removing the N1' atom severely hampers enzyme activity directly implicates this position and its interactions as critical for catalysis. psu.edu This knowledge guides site-directed mutagenesis experiments aimed at understanding the specific roles of active site residues. nih.govnih.gov

In virtually all ThDP-dependent enzymes, a highly conserved glutamate (B1630785) residue forms a crucial hydrogen bond with the N1' atom of the cofactor. psu.edu Studies using 1'-deaza-ThDP, which cannot form this hydrogen bond, can help to decouple the role of this interaction from other functions of the glutamate residue. By creating enzyme variants where this conserved glutamate is mutated (e.g., to glutamine or aspartate) and then testing their activity with both ThDP and 1'-deaza-ThDP, researchers can build a detailed picture of the active site's catalytic network. If a mutant enzyme shows a similar lack of activity with native ThDP as the wild-type enzyme does with 1'-deaza-ThDP, it provides strong evidence that the primary role of that residue is indeed its interaction with the N1' position. This approach has been used to confirm the role of the conserved glutamate as part of a "proton shuttle" essential for activating the cofactor. nih.gov

| Enzyme Variant | Rationale | Expected Outcome with 1'-deaza-ThDP | Insight Gained |

| Wild-Type Enzyme | Baseline activity with native ThDP. | Severely reduced or no activity. | Confirms the essential role of the N1' position for catalysis. |

| Conserved Glu Mutant (e.g., E51Q) | Disrupts the H-bond to N1' of ThDP. | Severely reduced or no activity (similar to wild-type). | Deconvolutes the function of the glutamate residue, linking it directly to the N1' interaction. |

| Other Active Site Mutants | Probing residues near the pyrimidine ring. | Activity profile helps map the interaction network around the cofactor. | Identifies secondary interactions that may stabilize the cofactor's conformation. |

Kinetic Isotope Effect Studies to Dissect Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org In the context of ThDP enzymes, KIE studies are often used to identify the rate-determining step of the reaction. rsc.org

A key mechanistic hypothesis for many ThDP enzymes is that catalysis is initiated by a proton transfer involving the N1' atom. Comparing the KIE of the reaction catalyzed by the native enzyme with that of a reaction using 1'-deaza-ThDP can provide definitive evidence for this hypothesis. For example, a primary deuterium (B1214612) KIE is expected if a C-H bond to an isotopically labeled position is broken in the rate-determining step. If the proton transfer from the cofactor is rate-limiting, a significant solvent isotope effect (kH₂O/kD₂O) would be observed. By using 1'-deaza-ThDP, which eliminates this specific intramolecular proton transfer pathway, any changes in the observed KIE can be directly attributed to the role of the N1' atom. If the KIE disappears or is significantly altered when 1'-deaza-ThDP is used, it strongly supports the involvement of the N1'-mediated proton transfer in the rate-limiting step of the reaction with the native cofactor. nih.gov

Spectroscopic Characterization (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Electronic and Conformational States

Various spectroscopic techniques are employed to monitor the electronic and conformational states of the cofactor and enzyme during the catalytic cycle. The binding of ThDP to its apoenzyme often induces changes in the UV-Visible and circular dichroism (CD) spectra, which are characteristic of the cofactor's specific environment within the active site. nih.gov

Circular Dichroism (CD): The binding of ThDP to many enzymes induces a characteristic CD signal. This signal is thought to arise from the specific conformation and tautomeric state of the aminopyrimidine ring, which is influenced by interactions with the asymmetric protein environment, including the protonation state at N1'. nih.gov By substituting ThDP with 1'-deaza-ThDP, the contribution of the N1' protonation to the CD spectrum can be isolated. A significantly different or absent CD signal with the 1'-deaza analog would confirm that the native signal is dependent on the electronic structure conferred by the N1' atom. nih.govsci-hub.st

UV-Visible Spectroscopy: UV-Vis spectroscopy can detect the formation of transient, chromophoric intermediates during catalysis. nih.gov For instance, the formation of charge-transfer complexes or conjugated intermediates can give rise to new absorbance bands. Comparing the spectral changes observed with ThDP versus 1'-deaza-ThDP allows researchers to assign these features to specific steps in the reaction mechanism and to determine which of these steps are dependent on the N1' functionality.

Fluorescence Spectroscopy: While the cofactor itself is not strongly fluorescent, changes in the intrinsic tryptophan fluorescence of the enzyme upon ligand binding can provide information about conformational changes and binding affinities. nih.govscience.gov Comparing the quenching or enhancement of protein fluorescence upon binding of ThDP versus 1'-deaza-ThDP can reveal differences in how the enzyme accommodates these two cofactors.

| Spectroscopic Method | Observation with Native ThDP | Probing with 1'-deaza-ThDP |

| Circular Dichroism | Inducible CD signal upon binding, sensitive to pH and ionic state. nih.gov | Absence or alteration of the CD signal confirms the N1' atom's role in the specific electronic state. |

| UV-Visible | Appearance of transient absorbing intermediates (e.g., charge-transfer bands). nih.gov | Failure to form certain intermediates helps to pinpoint the step blocked by the analog. |

| Fluorescence | Quenching of intrinsic protein fluorescence upon cofactor binding. nih.gov | Differences in quenching can indicate altered binding affinity or a different final enzyme conformation. |

Quantum Chemical and Hybrid QM/MM Calculations for Reaction Path Determination

Computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, have become indispensable for elucidating enzymatic reaction mechanisms. prace-ri.eu These methods allow for the detailed study of reaction pathways, transition states, and energy barriers that are often inaccessible to experimental techniques alone. nih.govrsc.org

In a typical QM/MM setup for a ThDP-dependent enzyme, the QM region includes the ThDP cofactor and key active site residues, while the rest of the protein and solvent are treated with a classical MM force field. kit.edu This approach has been used to model the initial activation of ThDP, calculating the energy barriers for proton transfer from the C2 atom. nih.govnih.gov

The use of 1'-deaza-ThDP in these computational models serves as a powerful "in silico" experiment. By replacing the N1' atom with a CH group in the QM region, researchers can directly calculate the energetic consequences of removing this key functional group. Such calculations can quantify the increase in the activation energy barrier for subsequent steps, providing a theoretical validation for the proposed role of the N1'-mediated proton shuttle. Comparing the calculated reaction path for ThDP with that for 1'-deaza-ThDP can reveal alternative, higher-energy pathways that might become operative in the absence of the N1' atom, explaining the analog's inhibitory nature. nih.gov

Broader Academic and Research Implications of 1 Deazo Thiamin Diphosphate Studies

Contributions to the Fundamental Understanding of Enzyme Catalysis and Coenzyme Evolution

The investigation of 1'-Deazo-Thiamin Diphosphate (B83284) and related analogues has been instrumental in deconstructing the complex catalytic mechanisms of ThDP-dependent enzymes. ThDP is an essential coenzyme for enzymes involved in critical metabolic pathways, such as the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway. ebi.ac.ukresearchgate.netresearchgate.netresearchgate.net The catalytic cycle of these enzymes begins with the deprotonation of the C2 atom of the ThDP's thiazolium ring, a step that requires activation by the enzyme's active site. uni-konstanz.denih.gov

Studies using synthetic analogues where the nitrogen atoms of the pyrimidine (B1678525) ring are systematically replaced have provided direct evidence for the specific roles of these atoms. nih.gov Research on analogues like N3'-pyridyl thiamin diphosphate, which is structurally similar to 1'-Deazo-ThDP, has been particularly revealing. Crystal structure analysis of yeast transketolase in complex with this analogue showed that while it binds correctly within the active site, it is catalytically inactive. rcsb.org This inactivity stems directly from the absence of the hydrogen bond typically formed between the N1' nitrogen atom and a highly conserved glutamate (B1630785) residue within the enzyme. rcsb.org This interaction is now understood to be crucial for activating the coenzyme and facilitating the initial deprotonation step. uni-konstanz.dercsb.org The use of 1'-Deazo-ThDP, which also lacks this critical nitrogen, confirms that the N1' position is indispensable for catalysis. nih.gov

These findings have significant implications for understanding coenzyme evolution. The absolute requirement for the N1' atom and the 4'-amino group across a wide range of ThDP-dependent enzymes in various organisms points to a highly conserved and ancient evolutionary mechanism. nih.govresearchgate.net The fact that a subtle change—the substitution of a single nitrogen atom with carbon—can completely abolish catalytic function underscores the stringent structural and chemical constraints that have shaped the co-evolution of ThDP and its partner enzymes over millennia.

Development of Novel Research Tools for Biochemical and Biophysical Investigations

1'-Deazo-Thiamin Diphosphate and other ThDP analogues serve as powerful chemical probes for exploring the function of ThDP-dependent enzymes. researchgate.netacs.orgchemrxiv.org As competitive inhibitors, they allow researchers to dissect the distinct steps of enzyme action, such as coenzyme binding, substrate interaction, and catalysis. researchgate.netchemrxiv.org By comparing the behavior of the native coenzyme with that of a catalytically inert analogue like 1'-Deazo-ThDP, scientists can isolate and study the binding event independently of the subsequent chemical reactions.

These analogues are invaluable in various biochemical and biophysical techniques. For instance, they can be used to trap an enzyme in a specific conformational state, which can then be analyzed using methods like X-ray crystallography. The determination of the crystal structure of apotransketolase complexed with coenzyme analogues provided a static snapshot of the active site, revealing the precise interactions—or lack thereof—that govern catalytic activity. rcsb.org Such studies have led to a more profound understanding of how the enzyme environment manipulates the coenzyme to perform catalysis. nih.govsci-hub.st

The table below summarizes the properties and applications of key ThDP analogues as research tools.

| Compound/Analogue | Key Structural Change | Effect on Catalysis | Research Application |

| Thiamin Diphosphate (ThDP) | Native Coenzyme | Catalytically Active | Baseline for comparison of enzyme kinetics and function. |

| 1'-Deazo-Thiamin Diphosphate | N1' of pyrimidine ring replaced by C-H | Catalytically Inactive | Probing the role of the N1' atom in coenzyme activation and catalysis. nih.gov |

| N3'-pyridyl Thiamin Diphosphate | N3' of pyrimidine ring replaced by C-H | Catalytically Inactive | Demonstrates the essential role of the N1'-Glutamate hydrogen bond for activity. rcsb.org |

| 3-Deaza-Thiamin Diphosphate | N3 of thiazolium ring replaced by C-H | Potent Inhibitor | Acts as an electrostatic mimic of the carbene intermediate, used to study enzyme-intermediate interactions. nih.govnih.gov |

| Oxythiamine Diphosphate | 4'-amino group replaced by hydroxyl | Inhibitor (after cellular activation) | Used in cellular and in vivo models to induce and study thiamine (B1217682) deficiency. acs.orgasm.org |

Insights into Metabolic Regulation and Pathway Engineering

Given the central role of ThDP-dependent enzymes in metabolism, analogues like 1'-Deazo-ThDP provide a means to study metabolic regulation. researchgate.netnih.gov By using these compounds as selective inhibitors, researchers can perturb specific enzymatic steps and observe the resulting cascade of effects on interconnected metabolic pathways. nih.gov This approach helps to identify metabolic control points and understand how cells adapt to disruptions in energy metabolism. Interruptions in pathways involving ThDP have been linked to various diseases, including neurodegeneration and cancer, making these inhibitors valuable tools for disease modeling. acs.org

The detailed mechanistic knowledge gained from studies with 1'-Deazo-ThDP also informs the field of metabolic and pathway engineering. mdpi.com While an inhibitor itself is not used to enhance a pathway, understanding the precise function of every part of the coenzyme is critical for the rational design of enzymes with novel properties. For example, ThDP-dependent enzymes are being engineered as biocatalysts for the synthesis of valuable chiral chemicals. mdpi.com Knowledge of the active site's architecture and the coenzyme's catalytic mechanism, clarified by analogue studies, allows scientists to modify enzymes to accept non-natural substrates or to catalyze new reactions, thereby creating novel biosynthetic pathways. mdpi.com

Future Directions in the Design and Application of Thiamin Diphosphate Analogs

The study of first-generation analogues like 1'-Deazo-ThDP has paved the way for the design of more sophisticated and selective molecules. chemrxiv.org A key challenge in the field is to develop analogues that can selectively inhibit one specific ThDP-dependent enzyme over others. researchgate.netchemrxiv.org Achieving such selectivity would provide highly precise tools for research and could lead to new therapeutic strategies with fewer off-target effects. nih.gov

Current research focuses on several key strategies to enhance the potency and selectivity of ThDP analogues. researchgate.net One approach involves "scaffold-hopping," where the thiazolium ring of thiamine is replaced with different neutral aromatic rings to optimize binding interactions. researchgate.netchemrxiv.org Another promising strategy is the addition of functional groups at the C2-position of the central ring. chemrxiv.org These additions are designed to extend into the enzyme's substrate-binding pocket, a region that varies significantly between different ThDP-dependent enzymes, thus offering a route to achieving enzyme-specific inhibition. researchgate.netresearchgate.net

Furthermore, to overcome the challenge of delivering charged molecules into cells, researchers are developing cell-permeable prodrugs. acs.orgacs.org These inactive precursors can cross the cell membrane and are then converted into the active, charged inhibitor inside the cell. acs.org These next-generation analogues hold the potential to become highly effective tools for studying cellular metabolism and may serve as lead compounds for the development of new drugs targeting metabolic diseases, cancers, and infectious pathogens. acs.orgnih.govnih.gov

The table below outlines future design strategies for ThDP analogues.

| Design Strategy | Rationale | Potential Application |

| Enzyme-Specific Targeting | Achieve selectivity by exploiting differences in the substrate-binding pockets of various ThDP-dependent enzymes. chemrxiv.orgresearchgate.net | Highly specific research probes; therapeutics with reduced off-target effects. nih.gov |

| Scaffold-Hopping | Systematically replace the thiazolium ring with other heterocycles to improve inhibitory profiles. researchgate.netchemrxiv.org | Discovery of novel inhibitor backbones with improved potency and properties. |

| C2-Functionalisation | Introduce substituents onto the central ring to interact with the unique substrate-binding pocket of a target enzyme. researchgate.netchemrxiv.org | Enhanced potency and selectivity for a specific ThDP-dependent enzyme. |

| Prodrug Development | Design neutral, membrane-permeable precursors that are activated to charged inhibitors inside the cell. acs.orgacs.org | Effective tools for cell-based assays and potential for in vivo applications. |

Q & A

Q. What structural distinctions exist between 1'-Deazo-Thiamin Diphosphate and native Thiamine Diphosphate (ThDP), and how do they influence enzymatic cofactor activity?

The 1'-deaza modification replaces the nitrogen atom at the 1' position of ThDP's pyrimidine ring with carbon, altering electronic properties and hydrogen-bonding capacity. This disrupts key interactions required for stabilizing catalytic intermediates (e.g., the ylide or enamine). While direct studies on 1'-Deazo-Thiamin Diphosphate are limited, analogous modifications in ThDP derivatives reduce catalytic efficiency by impeding proton transfer or coenzyme-enzyme binding. Computational models suggest such analogs may retain partial activity in enzymes with flexible active sites .

Q. How is the V conformation of ThDP enforced in enzymes, and why is it critical for catalysis?

The V conformation, where the thiazolium and pyrimidine rings are oriented perpendicularly, is stabilized by three conserved hydrogen bonds to the 4'-aminopyrimidine and hydrophobic interactions with residues like Ile415 in pyruvate decarboxylase. Mutational studies (e.g., I415V or I415G substitutions) reveal that hydrophobic residues minimize coenzyme flexibility, ensuring proper alignment of ionizable groups for catalysis. Crystal structures show that even without bulky residues, diphosphate binding and water-mediated interactions enforce the V conformation .

Q. What experimental techniques are used to detect ThDP-bound covalent intermediates in enzymatic reactions?

Key methods include:

- Rapid-quench kinetic assays coupled with mass spectrometry to identify transient intermediates (e.g., 2-α-enamine or pre-decarboxylation adducts) .

- X-ray crystallography at high resolution (e.g., 2.3 Å for pyruvate decarboxylase) to visualize intermediates in active sites .

- Isotopic labeling (e.g., ²H or ¹³C) to track protonation states and tautomerization steps .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed mechanisms of ThDP-dependent enzymes?

Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states and proton transfer pathways, addressing discrepancies between kinetic and structural data. For example, simulations of pyruvate decarboxylase confirm direct proton transfer from the thiazolium C2H to the 4'-imino nitrogen, reconciling earlier debates about stepwise mechanisms. Free-energy calculations further quantify the role of hydrophobic residues in stabilizing intermediates .

Q. What strategies are effective in analyzing the impact of 1'-Deazo-Thiamin Diphosphate on enzyme kinetics compared to native ThDP?

- Steady-state kinetics : Compare and values for analogs versus ThDP in decarboxylation or ligase assays. A significant reduction in indicates disrupted transition-state stabilization .

- pH-rate profiles : Shifts in pH dependence (e.g., to alkaline ranges) suggest altered protonation states of catalytic residues or cofactors .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes caused by the deaza modification .

Q. How do mutations in ThDP-dependent enzymes affect the catalytic efficiency of 1'-Deazo-Thiamin Diphosphate?

Substitutions in hydrophobic active-site residues (e.g., Ile415 in pyruvate decarboxylase) can exacerbate the analog’s reduced activity by increasing coenzyme flexibility. For instance, I415G mutations lower 100-fold for ThDP, with even greater losses for 1'-Deazo-Thiamin Diphosphate due to weakened hydrophobic interactions. Structural dynamics studies (e.g., molecular dynamics simulations) reveal increased entropy penalties in such variants .

Methodological Considerations

Q. What integrated approaches are recommended for studying controversial intermediates in ThDP-dependent reactions?

Combine time-resolved crystallography (e.g., using X-ray free-electron lasers) with stopped-flow fluorescence to correlate structural changes with kinetic steps. For example, this approach clarified the sequence of enamine formation and substrate release in 1-deoxy-D-xylulose 5-phosphate synthase .

Q. How can isotopic labeling and advanced NMR techniques elucidate tautomerization states of ThDP analogs?

¹⁵N- or ¹³C-labeled cofactors enable detection of tautomeric equilibria (e.g., 4'-aminopyrimidine ↔ 1',4'-iminopyrimidine) via heteronuclear correlation spectroscopy. Dynamic nuclear polarization (DNP)-enhanced NMR provides sensitivity for low-concentration intermediates in multi-step mechanisms .

Key Challenges and Contradictions

Q. Why do some studies report conflicting data on the rate-limiting step in ThDP-dependent decarboxylation?

Discrepancies arise from enzyme-specific variations (e.g., pyruvate decarboxylase vs. transketolase) and methodological differences. For example, solvent isotope effects in pyruvate decarboxylase suggest proton transfer is rate-limiting, whereas pre-steady-state kinetics in branched-chain ketoacid dehydrogenase implicate substrate binding .

Q. How do hydrophobic active-site residues influence the activity of ThDP analogs like 1'-Deazo-Thiamin Diphosphate?

Hydrophobic residues (e.g., Ile415) minimize solvent accessibility, stabilizing charge-separated intermediates. Analogs with reduced hydrophobicity (e.g., 1'-deaza) exhibit higher entropy penalties due to increased water intrusion, as shown by molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.